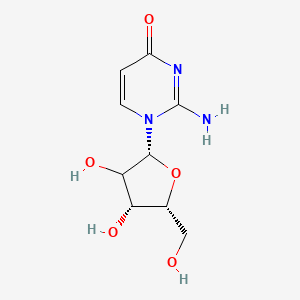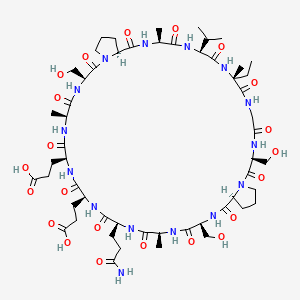![molecular formula C14H20ClN5O4 B15141867 (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a methoxycarbonylamino group attached to a hexanoic acid backbone. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the azido group: The protected amino compound is then reacted with 4-azidobenzyl chloroformate to introduce the azido group.
Deprotection: The protecting group is removed to yield the free amino compound.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling reactions: The amino group can participate in coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for coupling reactions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Reduction reactions: The corresponding amine derivative.
Coupling reactions: Amide-linked products with different carboxylic acids or esters.
科学研究应用
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride depends on its specific application. In biochemical assays, the azido group can participate in click chemistry reactions, allowing for the labeling and detection of biomolecules. The compound can also interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar structural features but different functional groups.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another compound with an amino group and methacrylamide functionality.
Uniqueness
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride is unique due to the presence of the azido group, which allows for specific chemical reactions such as click chemistry. This feature makes it particularly valuable in applications requiring bioorthogonal labeling and detection.
属性
分子式 |
C14H20ClN5O4 |
|---|---|
分子量 |
357.79 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H19N5O4.ClH/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16;/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21);1H/t12-;/m0./s1 |
InChI 键 |
AQUASNYNCOKBBC-YDALLXLXSA-N |
手性 SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
规范 SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


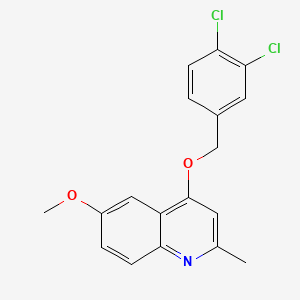
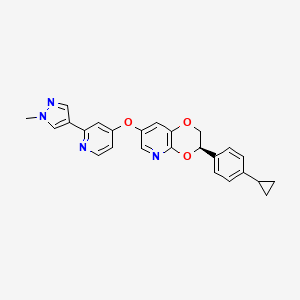
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
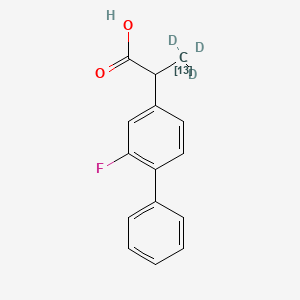
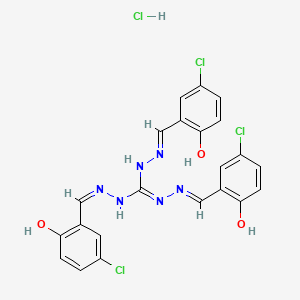
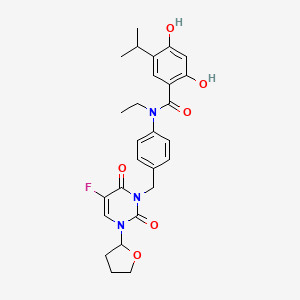
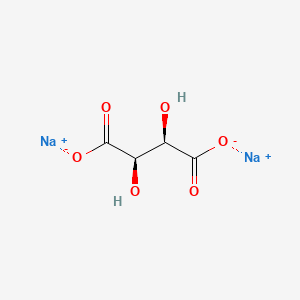
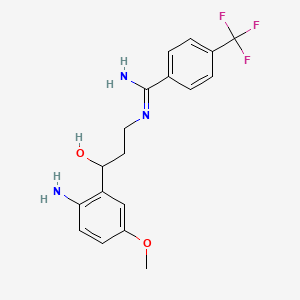
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
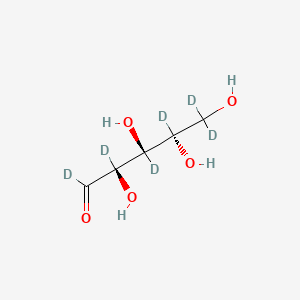
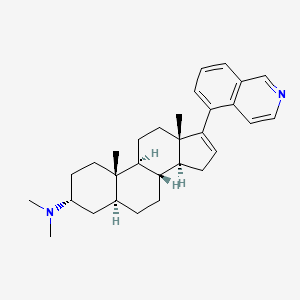
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
